molecular formula C9H16ClNO3 B2644367 2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide CAS No. 2411193-42-3

2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide

Cat. No. B2644367
CAS RN: 2411193-42-3
M. Wt: 221.68
InChI Key: CFKVEOLWNXRYBW-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as CHDP or 2-Cl-HEP, and it is a derivative of the compound 2-hydroxyethylpiperazine. CHDP has been found to have a range of biochemical and physiological effects, and it is believed to have potential applications in a variety of research fields.

Mechanism of Action

The mechanism of action of CHDP involves its ability to bind to GABA receptors and block their activity. This results in a decrease in the inhibitory signaling that is mediated by GABA receptors, leading to an increase in neuronal activity. This mechanism of action has been found to be highly selective for GABA receptors, with little or no effect on other neurotransmitter receptors.
Biochemical and Physiological Effects:
CHDP has been found to have a range of biochemical and physiological effects. In addition to its ability to block GABA receptors, CHDP has also been found to inhibit the uptake of the neurotransmitter dopamine. This effect is believed to be due to the ability of CHDP to block the activity of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CHDP in lab experiments is its selectivity for GABA receptors. This makes it a valuable tool for studying the function of these receptors in a variety of experimental settings. However, one limitation of using CHDP is its potential for off-target effects. While CHDP has been found to be highly selective for GABA receptors, it is possible that it may have some activity on other neurotransmitter receptors.

Future Directions

There are a number of future directions for research involving CHDP. One area of interest is the development of new derivatives of CHDP that may have improved selectivity and potency for GABA receptors. Another area of interest is the use of CHDP in animal models of neurological disorders, such as epilepsy and anxiety disorders. Finally, there is potential for the use of CHDP in the development of new drugs for the treatment of these and other neurological disorders.

Synthesis Methods

The synthesis of CHDP typically involves the reaction of 2-chloroacrylonitrile with 2-hydroxyethylpiperazine in the presence of a base. The resulting product is then treated with oxirane to produce 2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide.

Scientific Research Applications

CHDP has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of CHDP as a tool for studying the function of GABA receptors in the brain. GABA receptors are a type of neurotransmitter receptor that plays a key role in the regulation of neuronal activity. CHDP has been found to be a potent and selective antagonist of GABA receptors, making it a valuable tool for studying the function of these receptors.

properties

IUPAC Name

2-chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO3/c1-6(10)9(13)11-7(5-12)8-3-2-4-14-8/h6-8,12H,2-5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKVEOLWNXRYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C1CCCO1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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